Thiarubrine A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

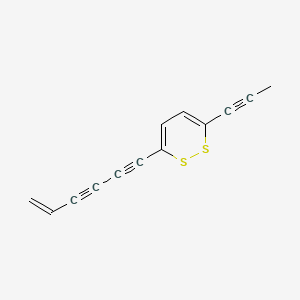

Thiarubrine A is an organosulfur heterocyclic compound.

科学的研究の応用

Antifungal Properties

Thiarubrine A exhibits strong antifungal activity against several pathogenic fungi. Notably, it has been shown to be effective against:

- Candida albicans : this compound demonstrates antifungal efficacy comparable to that of amphotericin B, a commonly used antifungal agent. Studies indicate that it can inhibit growth at concentrations as low as 1 ppm in the dark and 0.1 ppm under UV-A light conditions .

- Aspergillus fumigatus : This compound also shows significant activity against this opportunistic pathogen, which poses a risk to immunocompromised individuals .

Antibacterial Activity

In addition to its antifungal properties, this compound exhibits notable antibacterial effects:

- Escherichia coli and Bacillus subtilis : The compound has demonstrated cytotoxic activity against these bacteria, indicating its potential as an antibiotic agent .

- Phototoxicity : When exposed to UV-A light, this compound can enhance its antimicrobial effects, making it a candidate for photodynamic therapy applications .

Potential Therapeutic Uses

This compound has been investigated for its broader therapeutic implications:

- Anthelmintic Activity : Preliminary studies suggest that this compound may possess anthelmintic properties, making it a candidate for treating parasitic infections. It has been reported to cause 100% mortality in the nematode Caenorhabditis elegans at concentrations of 10 ppm .

- Use in Traditional Medicine : Various species of Aspilia, which contain this compound, have been used in traditional African medicine for treating wounds and infections. The presence of this compound supports the ethnobotanical claims regarding its medicinal efficacy .

Case Studies and Research Findings

Several studies have highlighted the applications and mechanisms of action of this compound:

- Antibiotic Properties Study : Research published in Planta Medica detailed the antibiotic properties of this compound against multiple pathogens. The study found that it could effectively inhibit microbial growth both in light and dark conditions, emphasizing its versatility as an antibiotic agent .

- Feeding Behavior in Wild Chimpanzees : Observations indicate that wild chimpanzees consume leaves containing this compound, suggesting a natural instinct to self-medicate with this bioactive compound to combat infections or parasites .

- Biosynthesis Studies : Investigations into the biosynthesis of this compound using hairy root cultures have provided insights into its production and potential for biotechnological applications .

Summary Table of Applications

| Application | Target Organisms | Effective Concentration | Notes |

|---|---|---|---|

| Antifungal | Candida albicans | 1 ppm (dark), 0.1 ppm (UV-A) | Comparable to amphotericin B |

| Antifungal | Aspergillus fumigatus | Not specified | Significant activity observed |

| Antibacterial | Escherichia coli | Not specified | Cytotoxic effects noted |

| Antibacterial | Bacillus subtilis | Not specified | Effective against Gram-positive bacteria |

| Anthelmintic | Caenorhabditis elegans | 10 ppm | Induces mortality in nematodes |

Q & A

Basic Research Questions

Q. What experimental factors critically influence Thiarubrine A yield in Ambrosia artemisiifolia hairy root cultures?

- Methodological Answer : A factorial design with 72 experimental runs evaluated culture age (12–72 hours), elicitor concentration (4 levels), and exposure time (16–36 days). Key findings showed that younger cultures (12–48 hours) and longer exposure times (>28 days) significantly increased this compound production, while optimal elicitor concentrations varied non-linearly with biomass . Quantification used HPLC with C18 columns and UV-spectral validation, calibrated via standard curves .

Q. How is this compound quantified in plant extracts, and what validation steps ensure accuracy?

- Methodological Answer : Extracts are dissolved in acetonitrile after dichloromethane extraction and rotary evaporation. HPLC analysis (C18 column, 0.2 µm filtration) identifies this compound via retention time and UV absorbance at 320–400 nm. Calibration curves (linearity: R² > 0.99) and spike-recovery tests (85–110% recovery) validate precision. Contradictions in reported yields often stem from inconsistent filtration or solvent purity .

Q. What biological activities of this compound are empirically supported, and under what conditions?

- Methodological Answer : this compound exhibits UV-A-dependent antifungal and antiviral activity, with efficacy validated via agar diffusion assays (Table 1-1). Its phototoxicity requires activation by 320–400 nm light, which triggers reactive oxygen species (ROS) generation. In dark conditions, activity diminishes, highlighting the need for controlled UV exposure in bioassays .

Advanced Research Questions

Q. How can contradictory results in elicitor-induced this compound production be resolved?

- Methodological Answer : Discrepancies arise from nutrient depletion in older cultures (e.g., 36-day biomass >0.19 g) and elicitor saturation effects. For example, 1000 mg/L lead peroxide elicited no response in high-biomass cultures due to nutrient limitations, whereas younger cultures showed dose-dependent increases. Solutions include staggered elicitor dosing and monitoring dissolved oxygen/nutrient levels (Table B-2) .

Q. What challenges arise when scaling this compound production from shake flasks to bioreactors?

- Methodological Answer : Bioreactor scale-up introduces heterogeneity in dissolved oxygen (DO) and shear stress, reducing yields by 15–30% compared to shake flasks (Table 5-2). Strategies include optimizing impeller speed (120 rpm) and using porous spargers to maintain DO >60%. Metabolic profiling (e.g., carbohydrate consumption via Shimadzu HPLC) identifies bottlenecks in carbon allocation .

Q. How do synthetic routes for this compound compare to plant extraction in terms of scalability and purity?

- Methodological Answer : Chemical synthesis (e.g., Koreeda’s method) involves Glaser coupling of 2,4-hexadiyne-1,6-diol and subsequent dithiine cyclization, achieving >95% purity but requiring cryogenic conditions (-78°C). In contrast, plant extraction yields ~0.1–0.5% w/w this compound but avoids toxic intermediates like Dess-Martin periodinane. Hybrid approaches (e.g., semi-synthesis from diol precursors) are under exploration .

Q. Why does this compound’s bioactivity vary significantly between in vitro and in vivo models?

- Methodological Answer : In vivo models (e.g., murine HSV-1 studies) show reduced efficacy due to rapid hepatic metabolism of the dithiine moiety. In vitro assays, however, overestimate activity by omitting serum protein binding. Pharmacokinetic studies using LC-MS/MS reveal a half-life of <2 hours, necessitating nanoencapsulation or prodrug strategies for therapeutic use .

Q. Data Contradiction and Validation Guidance

特性

CAS番号 |

63543-09-9 |

|---|---|

分子式 |

C13H8S2 |

分子量 |

228.3 g/mol |

IUPAC名 |

3-hex-5-en-1,3-diynyl-6-prop-1-ynyldithiine |

InChI |

InChI=1S/C13H8S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,10-11H,1H2,2H3 |

InChIキー |

XZHCLKKXXPKULI-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC=C(SS1)C#CC#CC=C |

正規SMILES |

CC#CC1=CC=C(SS1)C#CC#CC=C |

Key on ui other cas no. |

63543-09-9 |

同義語 |

1-(2-methyleth-1-yn)-4-(hex-1,3-diyn-5-ene)-2,3-dithiacyclohex-1,3-diene thiarubrine A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。